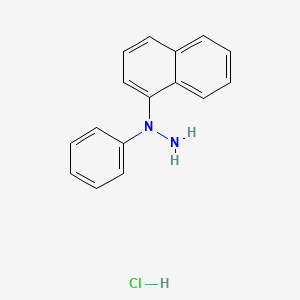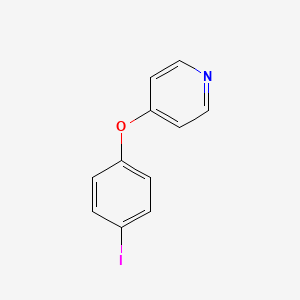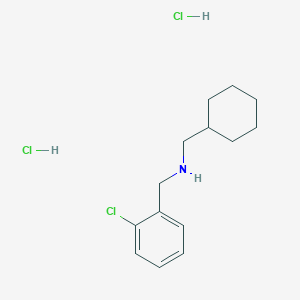
Piperazine, 1-(1-cyclopenten-1-yl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) is an organic compound with the molecular formula C₉H₁₆N₂ It is a derivative of piperazine, where one of the nitrogen atoms is bonded to a cyclopentenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) typically involves the reaction of piperazine with cyclopentene under specific conditions. One common method is the nucleophilic substitution reaction where piperazine acts as a nucleophile and cyclopentene as an electrophile. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and catalysts to ensure high yield and purity of the product. The reaction conditions are optimized to maintain a balance between reaction rate and product stability.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Cyclopentenone derivatives.
Reduction: Cyclopentyl derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) involves its interaction with specific molecular targets. The cyclopentenyl group allows the compound to fit into hydrophobic pockets of enzymes or receptors, thereby modulating their activity. The piperazine ring can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine, 1-(1-cyclopenten-1-yl)-: Similar structure but with a piperidine ring instead of piperazine.
1-Pyrrolidino-1-cyclopentene: Contains a pyrrolidine ring instead of piperazine.
1-Morpholinocyclopentene: Features a morpholine ring in place of piperazine.
Uniqueness
Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) is unique due to the presence of both a piperazine ring and a cyclopentenyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
507471-52-5 |
|---|---|
Molekularformel |
C9H16N2 |
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
1-(cyclopenten-1-yl)piperazine |
InChI |
InChI=1S/C9H16N2/c1-2-4-9(3-1)11-7-5-10-6-8-11/h3,10H,1-2,4-8H2 |
InChI-Schlüssel |
UXQZXIRMBULEQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


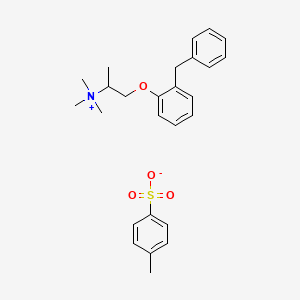

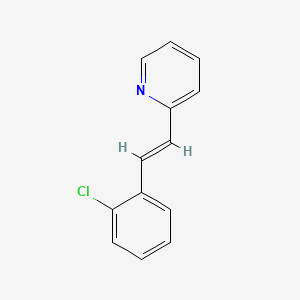
![Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)-](/img/structure/B13759670.png)
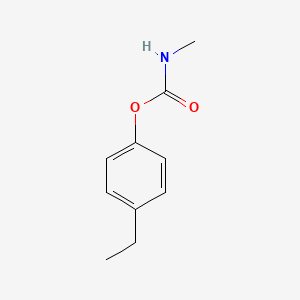
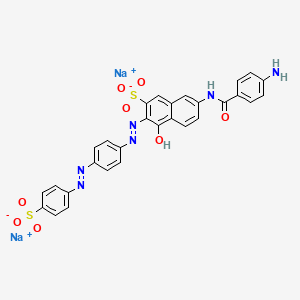

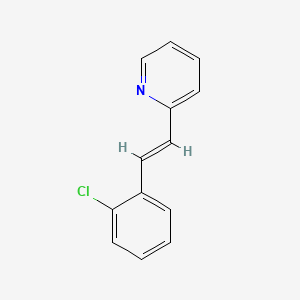
![Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-](/img/structure/B13759705.png)
